molecular formula C12H17NO4 B1640468 Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate CAS No. 54503-20-7

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B1640468
CAS No.: 54503-20-7
M. Wt: 239.27 g/mol
InChI Key: DPDHEFCLHFWWJB-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is an organic compound characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and methyl acrylate.

    Formation of Intermediate: A Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and methyl acrylate forms an intermediate compound.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of methoxy-substituted phenyl compounds on biological systems.

    Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, given its structural similarity to certain neurotransmitters.

Comparison with Similar Compounds

    Methyl 3-amino-3-(4-methoxyphenyl)propanoate: Similar structure but with one less methoxy group.

    Methyl 3-amino-3-(3,4-dihydroxyphenyl)propanoate: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness: Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and ability to cross biological membranes, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDHEFCLHFWWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 50 mL round bottom flask equipped with an electromagnetic stirrer and a drying tube, 15 mL of anhydrous methanol was added. The solution was cooled on an ice-sodium chloride bath to minus 10° C., and 2 mL of SOCl2 was added slowly. The reaction mixture was allowed to react for an hour at room temperature. Then 2.25 g of 3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid (prepared according to a method disclosed in J. Med. Chem. 1996, 39, 3238) was added. The reaction mixture was allowed to react for 3 hours at room temperature, and then refluxed for 40 minutes. After the solution was evaporated to remove the solvent, 100 mL of CHCl3 and saturated NaHCO3 were added, and the layers were separated. The organic layer was washed successively with 30 mL of water and saturated brine, dried over anhydrous MgSO4, filtered, evaporated, and purified by column chromatography to give 1.9 g of oil-like products. 1H NMR (CDCl3): δ 6.77-6.88 (m, 3H), 4.34 (t, 1H, J=5 Hz), 3.85 (s, 3H), 3.82 (s, 3H), 3.64 (s, 3H), 2.61 (d, 2H, J=5 Hz), 1.83 (t, 2H, J=6 Hz)
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of 3-amino-3-(3',4'-dimethoxyphenyl)propionic acid (70.1 grams, 312 mmol) in methanol (400 mL) at 0° C., was added acetyl chloride (47.6 mL, 667 mmol) dropwise. After an additional 15 minutes, the ice-water bath was removed. The resulting clear solution was stirred at room temperature for 2 hours. The system was opened and the solvent was blown off with N2 overnight. To the solid was added methanol (50 mL) and ether (300 mL). The resulting suspension was stirred at room temperature for 1 hour. The suspension was filtered and the solid was washed with ether (100 mL). The solid was dissolved in a mixture of sodium carbonate (200 mL, sat), water (200 mL), and methylene chloride (250 mL). The organic layer was separated. The aqueous layer was extracted with methylene chloride (3×250 mL). The combined organic layers were dried over magnesium sulfate. Removal of solvent gave methyl 3-amino-3-(3',4'-dimethoxyphenyl)propionate as an oil (60.2 grams, 81% yield): 1H NMR (CDCl3)δ1.77 (s, 2H, NH2), 2.65 (d, J=7 Hz, 2H, CH2), 3.68 (s, 3H, CH3), 3.87 (s, 3H, CH3), 3.89 (s, 3H, CH3), 4.39 (t, J=Hz, 1H, CH), 6.81-6.93 (m, 3H, Ar); 13C NMR (CDCl3)δ44.00, 51.48, 52.18, 55.72, 55.76, 109.20, 111.02, 118.02, 137.21, 148.11, 148.93, 172.34; Anal. Calcd for C12H17NO4 0.1 H2OC, 59.19; H, 7.19; N, 5.81. Found: C, 59.38; H, 7.09; N, 5.91.
Quantity
70.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
47.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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